N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide, often referred to as Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core of the compound consists of a dibenzo[b,e][1,4]diazepine scaffold, which is a bicyclic system containing two benzene rings fused to a seven-membered diazepine ring.
- The acetamide group is attached to one of the nitrogen atoms in the diazepine ring.
- The 4-chlorobenzyl moiety is linked to another nitrogen atom, providing additional functionality.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of Compound X. Here are a couple of notable methods:
-
Condensation Reaction
- Starting from appropriate precursors, a condensation reaction between a chlorobenzaldehyde and an ethyl-substituted diamine yields the dibenzo[b,e][1,4]diazepine core.
- The subsequent acetylation of the amino group with acetic anhydride or acetyl chloride introduces the acetamide functionality.
- Finally, the chlorobenzyl group can be introduced using a Friedel-Crafts reaction.
-
Multistep Synthesis
- A more complex approach involves multiple steps, including cyclization, acetylation, and chlorination.
- Key intermediates include ethyl-substituted benzaldehydes and appropriate amines.
Industrial Production
While Compound X is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other pharmaceutical compounds.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: The aromatic rings can be oxidized using reagents like chromic acid or potassium permanganate.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Acetylation: The amino group can be acetylated using acetic anhydride.
Major products formed during these reactions include derivatives of Compound X with modified functional groups.
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: It exhibits potential as an antipsychotic agent due to its interaction with specific receptors in the central nervous system.
Chemical Biology: Researchers use it as a probe to study receptor binding and signal transduction pathways.
Industry: Its derivatives serve as intermediates in the synthesis of novel pharmaceuticals.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves modulation of neurotransmitter receptors, leading to altered neuronal activity.
Comparison with Similar Compounds
Compound X stands out due to its unique diazepine core and the combination of functional groups. Similar compounds include other dibenzo[b,e][1,4]diazepines and related heterocycles.
Properties
Molecular Formula |
C26H30ClN3O2 |
---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-ethyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide |
InChI |
InChI=1S/C26H30ClN3O2/c1-4-21-25-20(13-26(2,3)14-23(25)31)29-19-7-5-6-8-22(19)30(21)16-24(32)28-15-17-9-11-18(27)12-10-17/h5-12,21,29H,4,13-16H2,1-3H3,(H,28,32) |
InChI Key |
GJFGOOICPLLQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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